2-(2-Methylpiperidin-1-YL)ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpiperidin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8-4-2-3-5-9(8)6-7-10/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAIISPCCJPFDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504347 | |
| Record name | 2-(2-Methylpiperidin-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17719-74-3 | |
| Record name | 2-(2-Methylpiperidin-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(2-Methylpiperidin-1-YL)ethanol safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 2-(2-Methylpiperidin-1-yl)ethanol
Prepared by: Gemini, Senior Application Scientist
Introduction: This guide provides a comprehensive overview of the safety and handling precautions for this compound (CAS No: 10294-68-5). As a substituted N-hydroxyethyl piperidine derivative, this compound is utilized in specialized chemical synthesis and drug development pathways. Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this specific molecule, this document employs a standard toxicological approach of chemical analogy. The safety protocols and hazard assessments herein are synthesized from established data on structurally similar compounds, including 1-(2-Hydroxyethyl)piperidine, N-Methylpiperidine, and other N-substituted amines. This methodology ensures a robust and cautious framework for researchers, scientists, and drug development professionals.
Section 1: Chemical Identity and Inferred Properties
Understanding the fundamental properties of a chemical is the first step in a thorough safety assessment. These properties dictate its behavior under various laboratory conditions and inform the necessary handling and storage protocols.
| Property | Inferred Value / Information | Source / Rationale |
| Synonyms | 1-(2-Hydroxyethyl)-2-methylpiperidine | Chemical Nomenclature |
| CAS Number | 10294-68-5 | Database Reference |
| Molecular Formula | C₈H₁₇NO | --- |
| Molecular Weight | 143.23 g/mol | --- |
| Appearance | Likely a colorless to pale yellow liquid | Based on analogs like 1-(2-Hydroxyethyl)piperidine.[1] |
| Boiling Point | Estimated >200°C | Substituted piperidines and ethanolamines typically have high boiling points. |
| Solubility | Expected to be soluble in water and organic solvents | The hydroxyl group and nitrogen atom generally confer solubility in polar solvents. |
| Flash Point | Estimated as Combustible | Analogs like N-Methylpiperidine are flammable[2]; the longer alkyl chain may raise the flash point into the "combustible" range. |
Section 2: Hazard Identification and Risk Assessment
The primary hazards associated with this compound are inferred from its functional groups: the tertiary amine of the piperidine ring and the terminal alcohol. Tertiary amines are frequently corrosive and toxic, while the ethanol group contributes to potential flammability and eye irritation.
GHS Hazard Classification (Inferred)
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | ❗ | Warning | H302: Harmful if swallowed.[1][3] |
| Acute Toxicity, Inhalation | Category 3 | 💀 | Danger | H331: Toxic if inhaled.[2] |
| Skin Corrosion / Irritation | Category 1B | corrosive | Danger | H314: Causes severe skin burns and eye damage.[2] |
| Serious Eye Damage | Category 1 | corrosive | Danger | H318: Causes serious eye damage.[2] |
| Flammable Liquids | Category 3 (Assumed) | 🔥 | Warning | H226: Flammable liquid and vapor. (Assumed, treat as combustible at minimum)[2] |
Causality of Hazards
-
Corrosivity and Skin/Eye Damage: The lone pair of electrons on the nitrogen atom gives the molecule its basic and nucleophilic character, making it capable of causing severe chemical burns to skin, eyes, and mucous membranes. This is a well-documented hazard for heterocyclic amines.[2][4]
-
Toxicity: Harmful effects upon ingestion or inhalation are common for substituted piperidines.[2][3] These compounds can interfere with the central nervous system and other vital organs.[4]
-
Flammability: While potentially less volatile than smaller molecules like N-methylpiperidine, the compound contains a significant hydrocarbon component and should be considered a combustible liquid. Vapors may form explosive mixtures with air, and it must be kept away from ignition sources.[5]
Logical Workflow: Risk Assessment Protocol
Before any new experiment involving this compound, a formal risk assessment is mandatory. The following workflow provides a self-validating system to ensure all hazards are identified and mitigated.
Caption: Risk Assessment Workflow for Novel or Hazardous Compounds.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
Mitigating exposure is paramount. This is achieved through a hierarchy of controls, starting with engineering solutions and supplemented with appropriate PPE.
-
Primary Engineering Control: Certified Chemical Fume Hood
-
Causality: Due to the inferred inhalation toxicity (H331) and the potential for vapor generation, all manipulations of this compound must be performed inside a certified chemical fume hood.[2] This protects the user from inhaling harmful vapors and contains any potential spills. The fume hood sash should be kept as low as possible during work.
-
-
Personal Protective Equipment (PPE): A Self-Validating Barrier System
-
Hand Protection: Wear nitrile or neoprene gloves rated for chemical resistance. A double-gloving strategy (wearing two pairs of gloves) is recommended for handling neat material or concentrated solutions. Causality: This is required to prevent skin contact, which can cause severe chemical burns (H314).[2] Always inspect gloves for tears or holes before use and dispose of them immediately after handling the chemical.[6]
-
Eye and Face Protection: Chemical splash goggles are mandatory. Causality: The risk of severe, irreversible eye damage (H318) from even a small splash is significant.[2]
-
Full Face Shield: A full face shield must be worn over the chemical splash goggles when transferring the neat liquid or working with quantities greater than 50 mL. Causality: This provides an additional layer of protection for the entire face from splashes that could circumvent goggles, addressing the severe skin burn hazard (H314).
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Causality: This protects against accidental splashes on the skin and clothing. Ensure the material is appropriate for handling combustible liquids.
-
Section 4: Standard Operating Procedures for Safe Handling
Adherence to detailed protocols is essential for reproducible science and personal safety.
Protocol 1: Weighing and Transferring the Liquid
-
Preparation: Don all required PPE (double gloves, lab coat, goggles, face shield). Ensure the chemical fume hood is operational and the work area is clear of clutter and ignition sources.
-
Grounding: If transferring more than 100 mL, ensure the source container and receiving vessel are electrically grounded to prevent static discharge, a potential ignition source.[5][7]
-
Tare: Place a clean, sealed receiving container (e.g., a round-bottom flask with a septum) on a tared balance inside the fume hood.
-
Transfer: Using a clean glass syringe or cannula, slowly draw the desired volume of this compound from the source container.
-
Dispense: Carefully dispense the liquid into the receiving container. Cap the container immediately.
-
Decontamination: Rinse the syringe or cannula with an appropriate solvent (e.g., ethanol, followed by water) directly into a designated waste container.
-
Cleanup: Wipe down the work surface with a damp cloth. Remove the outer pair of gloves and dispose of them in the solid chemical waste.
Protocol 2: Preparation of a 1M Solution in Dichloromethane (DCM)
-
Preparation: Don all required PPE as described above. Perform all work in a chemical fume hood.
-
Solvent Measurement: Measure the required volume of DCM into a clean, dry, and appropriately sized graduated cylinder or volumetric flask.
-
Aliquot Compound: Following Protocol 1, weigh and transfer the required mass of this compound into a separate flask (the "mixing vessel").
-
Dissolution: Slowly add the DCM to the mixing vessel containing the compound while stirring with a magnetic stir bar. Causality: Always add solvent to the reagent to better control any potential exothermic reaction.
-
Finalize and Label: Once fully dissolved, cap the flask. Label the solution clearly with the chemical name, concentration, solvent, date, and your initials.
Section 5: Emergency Response Protocols
Rapid and correct response during an emergency can significantly reduce the severity of an incident.
-
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8]
-
Seek immediate medical attention. Causality: The corrosive nature of the compound requires thorough rinsing to remove all traces and professional medical evaluation to assess the extent of the burn.[2]
-
-
In Case of Eye Contact:
-
In Case of Inhalation:
-
In Case of Ingestion:
-
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are unsure how to handle it, evacuate the lab and call emergency services.
-
For small spills (<100 mL) inside a fume hood:
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels.
-
Wearing full PPE, carefully scoop the absorbent material into a labeled, sealable waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
-
Fire Response:
-
Use a dry chemical, CO₂, or alcohol-resistant foam extinguisher. Do not use a water jet.[5]
-
If the fire is large or cannot be extinguished immediately, activate the fire alarm, evacuate the area, and close the doors behind you.
-
Section 6: Storage and Waste Disposal
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10]
-
Keep away from heat, sparks, open flames, and other ignition sources.[7][11]
-
Store separately from strong oxidizing agents, acids, and other incompatible materials.[7]
-
The storage area should be designated for corrosive and flammable/combustible liquids.
-
-
Waste Disposal:
-
Dispose of all waste (neat chemical, solutions, and contaminated materials) through your institution's hazardous waste program.
-
Label waste containers clearly and accurately. Do not mix with incompatible waste streams.
-
Section 7: References
-
Remel. (2017, October 25). Safety Data Sheet: Ethanol 70%.
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Ethanol. Retrieved January 24, 2026.
-
Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 1-Methyl-2-piperidinemethanol.
-
Sigma-Aldrich. (2025, July 8). Ethanol - SAFETY DATA SHEET.
-
Fisher Scientific. (2009, May 21). SAFETY DATA SHEET: Ethanol Solution 96%.
-
Green Plains Trade Group LLC. (2024, January 18). Ethanol - MATERIAL SAFETY DATA SHEET.
-
Spectrum Chemical. (2022, May 4). SAFETY DATA SHEET: ALCOHOL, 190 PROOF, BIOTECHGRADE.
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET: N-Methylpiperidine.
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1-(2-Hydroxyethyl)piperidine.
-
EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP). (2020, March 13). Safety assessment of the substance N,N‐bis(2‐hydroxyethyl)stearylamine partially esterified with saturated C16/C18 fatty acids, for use in food contact materials. EFSA Journal, 18(3), e06041. [Link]
-
KT Alchemy. (n.d.). Update of the safety assessment of N,N‐bis(2‐hydroxyethyl)alkyl(C8‐C18)amines (FCM No 19) and N,N‐bis(2‐hydroxyethyl)a.
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET: Methallyl alcohol.
-
Jubilant Ingrevia. (n.d.). N-Methylpiperidine.
-
ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - 1-(2-Hydroxyethyl)piperazine.
-
Sigma-Aldrich. (2023, October 27). SAFETY DATA SHEET: N-Methyl-4-piperidinol.
-
Loba Chemie. (2019, January 11). 1-(2-HYDROXYETHYL) PIPERIDINE For synthesis MSDS.
-
Thermo Fisher Scientific. (2010, November 6). SAFETY DATA SHEET: 1-(2-Hydroxyethyl)piperidine.
-
New Jersey Department of Health. (n.d.). 0075 - Hazardous Substance Fact Sheet.
-
CymitQuimica. (2024, December 19). Safety Data Sheet: 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol.
-
Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid.
-
Guidechem. (n.d.). N-(2-Hydroxyethyl)-1,3-propanediamine (CAS No. 4461-39-6) SDS.
-
Wikipedia. (n.d.). Hydrazine.
-
Sigma-Aldrich. (n.d.). N-(2-Hydroxyethyl)ethylenediamine 99 111-41-1.
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. fishersci.es [fishersci.es]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ehss.syr.edu [ehss.syr.edu]
- 8. Page loading... [wap.guidechem.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Material Safety Data Sheet for 2-(2-Methylpiperidin-1-YL)ethanol
An In-Depth Technical Guide to the
Introduction: A Modern Approach to Chemical Safety
For researchers and drug development professionals, a Material Safety Data Sheet (MSDS) is more than a regulatory document; it is the foundation of a safe and effective experimental workflow. This guide moves beyond the standard template to provide a holistic safety and handling protocol for 2-(2-Methylpiperidin-1-yl)ethanol. By understanding the causality behind safety measures, scientists can not only ensure compliance but also foster a proactive culture of safety, minimizing risk and enhancing experimental reproducibility. This document synthesizes data from authoritative sources to create a field-proven guide for the safe lifecycle management of this compound.
Section 1: Core Chemical Identity and Physicochemical Profile
A precise understanding of a compound's identity and properties is the first step in a thorough risk assessment. This compound is a substituted piperidine derivative, a class of compounds frequently used as building blocks in pharmaceutical synthesis.
Table 1: Chemical Identification
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound | [1] |
| CAS Number | 17719-74-3 | [1] |
| Molecular Formula | C₈H₁₇NO | [1] |
| Molecular Weight | 143.23 g/mol | [1] |
| SMILES Code | CC1N(CCO)CCCC1 |[1] |
A key aspect of safe handling is understanding the compound's physical state and behavior under laboratory conditions. These properties dictate storage requirements, handling procedures, and appropriate emergency responses.
Table 2: Physicochemical Properties
| Property | Value | Significance in Handling | Source |
|---|---|---|---|
| Form | Liquid | Determines spill containment procedures and PPE selection. | [2] |
| Storage | Sealed in dry, room temperature | Indicates the need for well-sealed containers in a controlled environment to prevent contamination or degradation. |[1] |
Section 2: Hazard Recognition and Risk Assessment
The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. For this compound, the hazards necessitate careful handling to avoid acute health effects and potential combustion.[1]
GHS Hazard Statements:
-
H227: Combustible liquid.[1]
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
The causality behind these classifications is critical. The "Harmful if swallowed" (H302) classification points to systemic toxicity upon ingestion. The irritation warnings (H315 and H319) indicate that direct contact can cause local tissue damage to the skin and eyes. Finally, its status as a "Combustible liquid" (H227) means it can ignite when exposed to an ignition source at elevated temperatures.[1][3]
Caption: GHS Hazard Identification for this compound.
Section 3: Proactive Safety Measures and Engineering Controls
Effective safety management is proactive, not reactive. Engineering controls are the first and most effective line of defense in minimizing exposure.
-
Ventilation: All handling of this compound should occur within a certified chemical fume hood.[4][5] This is crucial to prevent the inhalation of any vapors and to protect the researcher from splashes. The causality is simple: a fume hood contains and exhausts airborne contaminants, preventing them from entering the laboratory environment and the user's breathing zone.
-
Storage: Store the compound in a cool, dry, well-ventilated area away from heat and sources of ignition.[4][6][7] The container must be kept tightly closed to prevent the escape of vapors.[6][7] Storage in a designated corrosives or flammables cabinet is recommended, depending on the overall lab hazard assessment.
-
Ignition Source Control: Due to its combustible nature (H227), all sources of ignition such as open flames, hot plates, and spark-producing equipment must be strictly excluded from the handling area.[5][7][8] Use of explosion-proof electrical equipment is a best practice.[5][6][7]
Section 4: Standard Operating Procedure (SOP) for Handling
This SOP is designed as a self-validating workflow. Each step includes a check to ensure the previous step was completed correctly, creating a chain of trust throughout the process.
Caption: Logical decision tree for responding to chemical spills.
Section 6: Disposal and Decommissioning
All waste generated from the use of this compound is considered hazardous waste.
-
Liquid Waste: Collect in a clearly labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams.
-
Solid Waste: Contaminated items (gloves, wipes, etc.) must be collected in a designated solid hazardous waste container.
-
Disposal: All waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. [6][8]
Section 7: Regulatory Context
Understanding the regulatory status of a chemical is essential for compliance in research and development.
-
TSCA (Toxic Substances Control Act): This compound is listed on the TSCA inventory, indicating it is approved for commercial use in the United States.
-
GHS Classification: As detailed in Section 2, this compound is classified under the GHS, and all labeling and handling must conform to these standards. [1] This guide provides a comprehensive framework for the safe handling of this compound. By integrating an understanding of the chemical's properties with robust, self-validating protocols, researchers can ensure a safe laboratory environment conducive to innovation.
References
-
PubChem. (n.d.). 2-Piperidin-2-ylethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Airgas. (2019). Safety Data Sheet: Ethanol. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2023). Safety Data Sheet: Ethanol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethanol ROTISOLV® ≥99,9 %, UV/IR-Grade. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
GOV.UK. (n.d.). Ethanol: incident management. Retrieved from [Link]
-
Australian Government Department of Health. (2013). Ethanol, 2,2'-oxybis-: Human health tier II assessment. Retrieved from [Link]
-
U.S. Food & Drug Administration (FDA). (n.d.). Safety Data Sheet: Ethanol absolute. Retrieved from [Link]
-
CanGardCare. (2021). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?. Retrieved from [Link]
-
Regulations.gov. (2018). Ethanol. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Stockmeier Chemie GmbH & Co. KG. (2013). Safety data sheet. Retrieved from [Link]
-
National Toxicology Program. (1993). NTP technical report on the toxicity studies of Ethylene Glycol Ethers. PubMed. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2-Butoxyethanol. NCBI. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). 2-(2-butoxyethoxy)ethanol - Substance Information. Retrieved from [Link]
Sources
- 1. 17719-74-3|this compound|BLD Pharm [bldpharm.com]
- 2. N-METHYLPIPERIDINE-2-ETHANOL | 533-15-3 [chemicalbook.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ehss.syr.edu [ehss.syr.edu]
- 6. airgas.com [airgas.com]
- 7. chemos.de [chemos.de]
- 8. gpreinc.com [gpreinc.com]
A Technical Guide to the Stereoselective Synthesis of 2-(2-Methylpiperidin-1-YL)ethanol: Strategies and Methodologies for Drug Development Professionals
Abstract
The stereochemical configuration of pharmacologically active molecules is a critical determinant of their efficacy and safety. This technical guide provides an in-depth exploration of the stereoselective synthesis of 2-(2-methylpiperidin-1-yl)ethanol, a chiral building block of significant interest in drug development. We will dissect various synthetic strategies, including chiral pool synthesis, asymmetric catalysis, and diastereoselective approaches, offering field-proven insights into the causality behind experimental choices. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, providing a comprehensive resource grounded in scientific integrity and supported by authoritative references.
Introduction: The Significance of Chirality in this compound
The this compound scaffold is a key structural motif in a range of biologically active compounds. The presence of a stereocenter at the 2-position of the piperidine ring dictates that this molecule can exist as two enantiomers, (R)- and (S)-2-(2-methylpiperidin-1-yl)ethanol. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[3] Therefore, the ability to selectively synthesize a single enantiomer of this compound is paramount for the development of safe and effective pharmaceuticals.
This guide will navigate the complexities of achieving high stereocontrol in the synthesis of this important chiral building block.
Strategic Approaches to Stereoselective Synthesis
The synthesis of enantiomerically pure this compound can be approached through several distinct strategies. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale of synthesis, and the required level of enantiopurity.
Figure 2: Conceptual workflow for chiral pool synthesis.
Rationale: The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product, thus ensuring high enantiomeric purity. This approach avoids the need for chiral catalysts or resolving agents, which can be costly.
Asymmetric Catalysis: The Power of Chiral Catalysts
Asymmetric catalysis employs a small amount of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity. [4]This is a highly efficient and atom-economical approach.
A key strategy involves the asymmetric hydrogenation of a suitably substituted tetrahydropyridine or a cyclic enamine precursor. Chiral transition metal complexes, often with rhodium or ruthenium centers and chiral phosphine ligands, are effective catalysts for this transformation. [5] Experimental Protocol: Asymmetric Hydrogenation
-
Substrate Synthesis: The prochiral cyclic enamine, 1-(2-hydroxyethyl)-2-methyl-1,2,3,4-tetrahydropyridine, is synthesized from 2-methylpyridine and 2-bromoethanol followed by partial reduction.
-
Asymmetric Hydrogenation:
-
In a high-pressure reactor, dissolve the enamine substrate in a degassed solvent such as methanol or ethanol. [6] * Add a chiral catalyst, for example, a Rh(I) complex with a chiral bisphosphine ligand (e.g., Me-BDPMI). [5] * Pressurize the reactor with hydrogen gas (e.g., 1.8 MPa) and stir the reaction mixture at a controlled temperature (e.g., room temperature) until completion, monitored by HPLC. [7]3. Work-up and Purification:
-
Carefully vent the reactor and filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched this compound.
-
Table 1: Representative Data for Asymmetric Hydrogenation
| Catalyst/Ligand | Substrate | Solvent | H₂ Pressure (MPa) | Temp (°C) | ee (%) | Yield (%) | Reference |
| [Rh(COD)₂(Me-BDPMI)]BF₄ | Cyclic Enamine | Methanol | 1.8 | 25 | >96 | >90 | [5] |
Causality: The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the prochiral double bond, leading to the preferential formation of one enantiomer.
Another powerful approach is the catalytic dynamic resolution of N-Boc-2-lithiopiperidine, which allows for the enantioselective synthesis of 2-substituted piperidines. [8]This method can be adapted to introduce the desired methyl group stereoselectively.
Diastereoselective Synthesis: Utilizing Chiral Auxiliaries
This strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a subsequent diastereoselective transformation. [9]After the desired stereocenter is established, the auxiliary is removed.
Conceptual Workflow: Chiral Auxiliary Approach
Figure 3: Conceptual workflow using a chiral auxiliary.
Rationale: The chiral auxiliary sterically hinders one face of the molecule, forcing the incoming reagent (e.g., an electrophile in an alkylation reaction) to attack from the less hindered face. This results in the formation of one diastereomer in excess. Evans' oxazolidinones are commonly used chiral auxiliaries for such transformations. [10] Experimental Protocol: Diastereoselective Alkylation
-
Acylation: React a suitable piperidone precursor with a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form the corresponding N-acyl derivative.
-
Enolate Formation: Treat the N-acyl piperidone with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding lithium enolate.
-
Diastereoselective Alkylation: Add methyl iodide to the enolate solution. The chiral auxiliary directs the methylation to occur from a specific face, leading to the formation of one diastereomer preferentially.
-
Auxiliary Cleavage: Remove the chiral auxiliary under mild conditions (e.g., hydrolysis or reduction) to yield the enantiomerically enriched 2-methylpiperidone.
-
Subsequent Transformations: Reduce the ketone and perform N-alkylation with a suitable 2-carbon electrophile to obtain the final product.
Analytical Validation: Chiral HPLC
The stereochemical purity of the synthesized this compound must be rigorously determined. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. [11] Method Development Considerations:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) are often effective for separating enantiomers of piperidine derivatives. [11][12]* Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol, isopropanol) is typically used in normal-phase mode. [11]* Detection: UV detection is commonly employed if the molecule contains a chromophore. If not, derivatization with a UV-active agent or the use of a universal detector like a Corona Charged Aerosol Detector (CAD) may be necessary.
Table 2: Example Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm (after derivatization if needed) |
Conclusion
The stereoselective synthesis of this compound is a critical endeavor in the development of chiral pharmaceuticals. This guide has provided a comprehensive overview of the primary synthetic strategies, including chiral pool synthesis, asymmetric catalysis, and diastereoselective methods. The choice of a particular synthetic route will be dictated by a careful consideration of factors such as cost, scalability, and desired enantiopurity. Rigorous analytical validation, primarily through chiral HPLC, is essential to ensure the stereochemical integrity of the final product. By understanding and applying the principles and methodologies outlined in this guide, researchers and drug development professionals can effectively navigate the challenges of synthesizing this important chiral building block.
References
- CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents.
- WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s) - Google Patents.
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomers of methyl substituted pipecolinates. RSC Adv., 2022, 12 , 30137-30145. Available at: [Link]
-
Diastereoselective Synthesis of Chiral Methyl 2-Piperidin-2-ylpropanoates. Request PDF. Available at: [Link]
-
A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC - NIH. Available at: [Link]
-
Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. ResearchGate. Available at: [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. NIH. Available at: [Link]
-
Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. Available at: [Link]
- CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
-
Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Request PDF - ResearchGate. Available at: [Link]
-
Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. ScienceDirect. Available at: [Link]
- EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics - Google Patents.
-
Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. Request PDF - ResearchGate. Available at: [Link]
-
Bioactivity and Analysis of Chiral Compounds. PubMed. Available at: [Link]
-
Diastereoselective construction of bridged piperidines through an interrupted dearomative reduction. Chemical Communications (RSC Publishing). Available at: [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME AZETIDINONE DERIVATIVES WITH THE β-NAPHTHOL. Rasayan Journal of Chemistry. Available at: [Link]
-
Short, Enantioselective Total Synthesis of (+)-Ineleganolide. PMC - NIH. Available at: [Link]
-
FULL PAPER Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. AIR Unimi. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. MDPI. Available at: [Link]
-
User's Guide - HPLC. Available at: [Link]
-
Enantioselective, convergent synthesis of the ineleganolide core by a tandem annulation cascade. Chemical Science (RSC Publishing) - The Royal Society of Chemistry. Available at: [Link]
-
Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Available at: [Link]
-
Role of Enantiomers in Pharmacology. PPTX - Slideshare. Available at: [Link]
-
CHIRAL Handbook. BGB Analytik. Available at: [Link]
-
RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery. Available at: [Link]
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available at: [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link]
- US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents.
-
Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. PMC - NIH. Available at: [Link]
-
Application of catalytic dynamic resolution of N-Boc-2-lithiopiperidine to the asymmetric synthesis of 2-aryl and 2-vinyl piperidines. PubMed. Available at: [Link]
Sources
- 1. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of Enantiomers in Pharmacology | PPTX [slideshare.net]
- 4. labinsights.nl [labinsights.nl]
- 5. researchgate.net [researchgate.net]
- 6. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]
- 7. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 8. Application of catalytic dynamic resolution of N-Boc-2-lithiopiperidine to the asymmetric synthesis of 2-aryl and 2-vinyl piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. bgb-analytik.com [bgb-analytik.com]
Methodological & Application
Application Notes and Protocols for the Catalytic Hydrogenation of 2-(2-Hydroxyethyl)-1-methylpyridinium
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Piperidine Scaffolds
The piperidine moiety is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] The catalytic hydrogenation of pyridinium salts represents a robust and efficient strategy for accessing these valuable saturated N-heterocycles. This application note provides a comprehensive technical guide to the catalytic hydrogenation of 2-(2-hydroxyethyl)-1-methylpyridinium, a process that yields the versatile intermediate, 2-(2-hydroxyethyl)-1-methylpiperidine. We will delve into the mechanistic underpinnings of this transformation, present detailed experimental protocols, and offer insights into analytical characterization and potential challenges.
The quaternization of the pyridine nitrogen to form a pyridinium salt significantly facilitates hydrogenation.[2][3] This is attributed to a reduction in the aromaticity of the ring system, which lowers the activation energy required for the addition of hydrogen.[2] Furthermore, this strategy mitigates the common issue of catalyst poisoning by the basic nitrogen of the pyridine or the resulting piperidine.[3]
Reaction Mechanism and Stereochemical Considerations
The catalytic hydrogenation of 2-(2-hydroxyethyl)-1-methylpyridinium proceeds via the stepwise addition of hydrogen atoms to the pyridinium ring in the presence of a suitable catalyst. The generally accepted mechanism for heterogeneous catalysis involves the following key steps:
-
Adsorption: Both the pyridinium salt and molecular hydrogen are adsorbed onto the surface of the catalyst.
-
Hydrogen Activation: The H-H bond of the molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species.
-
Stepwise Hydrogenation: The activated hydrogen atoms are sequentially transferred to the carbon-carbon and carbon-nitrogen double bonds of the pyridinium ring. This typically occurs in a syn-fashion, with both hydrogen atoms adding to the same face of the ring.
-
Desorption: The fully saturated product, 2-(2-hydroxyethyl)-1-methylpiperidine, desorbs from the catalyst surface, regenerating the active catalytic sites.
This stepwise, surface-mediated hydrogen addition often leads to a high degree of stereoselectivity, with the cis-isomer being the predominant product in the hydrogenation of substituted pyridinium salts.[4]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for the Pilot Plant Scale-Up Synthesis of 2-(2-Methylpiperidin-1-YL)ethanol
Introduction: The Significance of 2-(2-Methylpiperidin-1-YL)ethanol in Pharmaceutical Development
This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a substituted piperidine ring and a primary alcohol, makes it a versatile building block for creating complex molecules with diverse therapeutic applications. The scale-up of its synthesis from laboratory to pilot plant scale is a critical step in the drug development process, ensuring a reliable and efficient supply for preclinical and clinical studies. This guide provides a comprehensive overview of the synthetic routes, detailed protocols for pilot-plant scale production, and the necessary analytical techniques for quality control.
Two primary synthetic routes are considered for the industrial production of this compound: the reaction of 2-methylpiperidine with ethylene oxide and the reaction with 2-chloroethanol. The choice between these routes often depends on factors such as the availability and cost of reagents, safety considerations, and the desired purity of the final product. This document will focus on the ethylene oxide route due to its atom economy and potentially simpler work-up, while also addressing the considerations for the 2-chloroethanol alternative.
Synthetic Strategy: N-Alkylation of 2-Methylpiperidine
The core of the synthesis is a nucleophilic substitution reaction where the secondary amine of 2-methylpiperidine acts as a nucleophile, attacking one of the carbon atoms in the electrophilic three-membered ring of ethylene oxide. This reaction results in the formation of a new carbon-nitrogen bond and, after an intramolecular proton transfer or work-up, yields the desired this compound.
Reaction Scheme
Caption: Synthesis of this compound via N-alkylation.
Pilot Plant Synthesis Protocol: Ethylene Oxide Route
This protocol is designed for a 50 L jacketed glass reactor. All operations involving ethylene oxide must be conducted in a well-ventilated area with continuous monitoring for leaks.
Materials and Equipment
| Reagent/Equipment | Specification | Supplier |
| 2-Methylpiperidine | ≥99% | Sigma-Aldrich |
| Ethylene Oxide | ≥99.5% | Linde, Airgas |
| Methanol, Anhydrous | ≥99.8% | Fisher Scientific |
| Sodium Methoxide | 30% solution in Methanol | BASF |
| Toluene, Anhydrous | ≥99.5% | VWR |
| Sodium Sulfate, Anhydrous | Granular, ≥99% | EMD Millipore |
| 50 L Jacketed Glass Reactor | - | Buchi, Chemglass |
| High-Pressure Liquid Ethylene Oxide Feed System | - | Swagelok |
| Distillation Unit with Packed Column | - | Ace Glass |
| GC-MS System | - | Agilent, Shimadzu |
| NMR Spectrometer | 400 MHz | Bruker, JEOL |
Step-by-Step Procedure
-
Reactor Preparation:
-
Ensure the 50 L jacketed glass reactor is clean, dry, and inerted with nitrogen.
-
Equip the reactor with a mechanical stirrer, temperature probe, reflux condenser, and a subsurface gas dispersion tube connected to the ethylene oxide feed system.
-
-
Charging the Reactor:
-
Charge the reactor with 2-methylpiperidine (5.0 kg, 50.4 mol) and anhydrous methanol (15 L).
-
Start agitation and cool the mixture to 0-5 °C using a circulating chiller.
-
-
Catalyst Addition:
-
Slowly add sodium methoxide solution (30% in methanol, 0.93 kg, 5.04 mol, 0.1 equiv.) to the stirred solution, maintaining the temperature below 10 °C. The use of a catalytic amount of a strong base facilitates the ring-opening of the epoxide.
-
-
Ethylene Oxide Addition:
-
Begin the subsurface addition of liquid ethylene oxide (2.44 kg, 55.4 mol, 1.1 equiv.) at a controlled rate, ensuring the reaction temperature does not exceed 15 °C. The exothermic nature of this reaction requires careful monitoring and control of the addition rate and cooling.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure complete conversion.
-
-
Reaction Quenching and Work-up:
-
Cool the reaction mixture to 10-15 °C.
-
Slowly add water (5 L) to quench the reaction and dissolve the catalyst.
-
The reaction mixture will separate into two phases. Separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 5 L).
-
Combine all organic layers and wash with brine (5 L).
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the toluene and methanol.
-
The crude product is then purified by fractional distillation under vacuum. This is a critical step to remove any unreacted starting material and potential side products.[1]
-
Process Flow Diagram
Sources
Use of 2-(2-Methylpiperidin-1-YL)ethanol in CNS drug discovery
As a Senior Application Scientist, this guide provides a comprehensive framework for the preclinical evaluation of novel chemical entities, using 2-(2-Methylpiperidin-1-YL)ethanol as a representative candidate for Central Nervous System (CNS) drug discovery. Given the limited specific public-domain data on this particular molecule, this document serves as a detailed roadmap, outlining the principles, protocols, and decision-making processes involved in assessing a new compound's potential as a CNS therapeutic.
Introduction: Scaffolds for CNS Drug Design
The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a multitude of clinically approved drugs targeting the CNS.[1][2] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, which is critical for selective interaction with complex biological targets like receptors and enzymes.[1][3] Furthermore, the basic nitrogen atom of the piperidine moiety is often protonated at physiological pH, which can influence solubility and interactions with molecular targets.[4] When combined with an ethanolamine side chain, as in this compound, the resulting amino alcohol structure introduces a hydroxyl group that can act as a hydrogen bond donor or acceptor, further diversifying potential interactions with biological macromolecules.[5] This combination of a versatile piperidine core and a functional amino alcohol side chain makes this compound an interesting, albeit under-investigated, candidate for CNS drug discovery.
This guide will delineate a logical, multi-stage process for evaluating such a compound, from initial in silico predictions to foundational in vivo studies. Each protocol is designed to be self-validating, providing the rationale behind experimental choices to ensure robust and interpretable data.
Part 1: Initial Profiling - In Silico and Physicochemical Characterization
Before committing to costly and time-consuming wet lab experiments, a thorough in silico and physicochemical characterization is essential. This initial phase helps to predict the "drug-likeness" of a compound and identify potential liabilities early in the discovery pipeline.[6]
Predicted Physicochemical Properties
The ability of a small molecule to cross the blood-brain barrier (BBB) is governed by a complex interplay of its physicochemical properties.[7] Key parameters include lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. For novel compounds like this compound, these can be reliably estimated using computational models.
| Property | Predicted Value | Implication for CNS Penetration |
| Molecular Weight | ~143.23 g/mol | Well below the typical <500 g/mol guideline, favoring passive diffusion across the BBB. |
| logP (octanol/water) | ~1.0 - 1.5 | Indicates moderate lipophilicity, which is often optimal for balancing aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~23.5 Ų | Significantly lower than the typical <90 Ų threshold, suggesting good potential for BBB penetration. |
| Hydrogen Bond Donors | 1 | Low number is favorable for crossing the BBB. |
| Hydrogen Bond Acceptors | 2 | Low number is favorable for crossing the BBB. |
| pKa (strongest basic) | ~9.5 - 10.5 | The basic nitrogen will be mostly protonated at physiological pH 7.4, which can aid solubility but may limit passive diffusion of the uncharged form. |
Note: These values are estimations based on standard computational algorithms and should be experimentally verified.
In Silico Screening Workflow
The initial computational assessment should follow a structured workflow to efficiently triage new chemical entities. This involves predicting ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity properties to flag potential issues.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ijnrd.org [ijnrd.org]
- 5. researchgate.net [researchgate.net]
- 6. In silico prediction of central nervous system activity of compounds. Identification of potential pharmacophores by the TOPS-MODE approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]
Navigating the Synthesis of 2-(2-Methylpiperidin-1-YL)ethanol: A Guide to Protecting Group Strategies
For Immediate Release
Shanghai, China – January 24, 2026 – In the intricate world of pharmaceutical and fine chemical synthesis, the construction of complex molecules with high precision is paramount. 2-(2-Methylpiperidin-1-YL)ethanol is a valuable building block in the development of various active pharmaceutical ingredients (APIs), owing to its unique structural features. However, its synthesis presents a classic challenge for organic chemists: the presence of two reactive functional groups, a secondary amine and a primary alcohol, necessitates a carefully orchestrated protecting group strategy to achieve the desired transformations without unwanted side reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on effective protecting group strategies for the synthesis of this important intermediate.
The Synthetic Challenge: Chemoselectivity in a Bifunctional Molecule
The synthesis of this compound from 2-methylpiperidine and a suitable two-carbon electrophile, such as ethylene oxide or 2-bromoethanol, is complicated by the nucleophilicity of both the secondary amine and the hydroxyl group. The piperidine nitrogen, being a stronger nucleophile, will preferentially react. However, subsequent reactions or modifications at the hydroxyl group require that the amine be temporarily masked. Conversely, if modifications are desired at the nitrogen, the hydroxyl group may need protection. The key to a successful synthesis lies in the judicious selection of protecting groups that can be selectively introduced and removed under conditions that do not affect the other functional group or the overall molecular framework. This concept is known as orthogonal protection.[1][2][3][4]
Strategic Approaches to Protection
The choice of protecting group strategy depends on the overall synthetic route and the desired final product. Two primary scenarios are considered: N-protection to allow for O-alkylation or other modifications of the hydroxyl group, and O-protection to enable N-alkylation or other transformations at the piperidine nitrogen.
Scenario 1: N-Protection for O-Functionalization
In this strategy, the secondary amine of 2-methylpiperidine is first protected, followed by the addition of the ethanol side chain. The tert-butoxycarbonyl (Boc) group is a widely used and effective protecting group for the piperidine nitrogen.[5][6] It is stable to a wide range of reaction conditions, yet can be readily removed under acidic conditions.[5][7][8]
Diagram: N-Protection Strategy
Caption: N-Protection strategy for the synthesis of this compound.
Scenario 2: O-Protection for N-Functionalization
When the synthetic goal is to modify the piperidine nitrogen after the introduction of the ethanol side chain, the hydroxyl group must be protected. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are excellent choices for protecting primary alcohols.[9][10][11] They are stable to many reaction conditions used for N-alkylation and can be selectively removed using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[9][12]
Diagram: O-Protection Strategy
Caption: O-Protection strategy for N-functionalization.
Comparative Analysis of Protecting Group Strategies
| Protecting Group | Target Functionality | Protection Conditions | Deprotection Conditions | Orthogonality | Key Considerations |
| Boc | Amine | Boc₂O, Base (e.g., TEA, NaOH) | Acidic (e.g., TFA, HCl)[5][7][13] | High with silyl ethers | Stable to nucleophiles and catalytic hydrogenation.[6] |
| Cbz | Amine | Benzyl chloroformate, Base | Catalytic Hydrogenation, HBr/AcOH | High with silyl ethers | Not suitable if other reducible groups are present. |
| TBDMS | Alcohol | TBDMSCl, Imidazole, DMF | TBAF, HF, AcOH[9][12] | High with Boc, Cbz | Sterically hindered, selective for primary alcohols. |
| THP | Alcohol | Dihydropyran, Acid catalyst | Aqueous Acid | Moderate, sensitive to strong acid | Creates a new stereocenter. |
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-2-methylpiperidine
-
Materials: 2-Methylpiperidine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Triethylamine (TEA), Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.
-
Procedure: a. To a solution of 2-methylpiperidine (1.0 eq) in DCM at 0 °C, add triethylamine (1.2 eq). b. Add a solution of Boc₂O (1.1 eq) in DCM dropwise over 30 minutes. c. Allow the reaction to warm to room temperature and stir for 12-16 hours. d. Monitor the reaction by TLC or GC-MS until completion. e. Quench the reaction with saturated aqueous sodium bicarbonate. f. Separate the organic layer and wash with brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by flash chromatography.
Protocol 2: Synthesis of N-Boc-2-(2-hydroxyethyl)piperidine
-
Materials: N-Boc-2-methylpiperidine, Ethylene oxide or 2-bromoethanol, Tetrahydrofuran (THF), n-Butyllithium (for deprotonation if using 2-bromoethanol), Anhydrous conditions.
-
Procedure (using Ethylene Oxide): a. To a solution of N-Boc-2-methylpiperidine (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise. b. Stir the mixture at -78 °C for 1 hour. c. Add a solution of ethylene oxide (1.5 eq) in THF. d. Allow the reaction to slowly warm to room temperature and stir for 12 hours. e. Quench the reaction with saturated aqueous ammonium chloride. f. Extract the product with ethyl acetate. g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.
Protocol 3: Deprotection of N-Boc-2-(2-hydroxyethyl)piperidine
-
Materials: N-Boc-2-(2-hydroxyethyl)piperidine, Dichloromethane (DCM), Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Procedure: a. Dissolve N-Boc-2-(2-hydroxyethyl)piperidine (1.0 eq) in DCM. b. Add TFA (5-10 eq) or 4M HCl in Dioxane (5-10 eq) at 0 °C.[13] c. Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.[6] d. Upon completion, concentrate the reaction mixture under reduced pressure. e. Dissolve the residue in a minimal amount of water and basify with aqueous NaOH to pH > 10. f. Extract the product with DCM or ethyl acetate. g. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the final product.
Protocol 4: O-TBDMS Protection of this compound
-
Materials: this compound, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Anhydrous Dimethylformamide (DMF).
-
Procedure: a. To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBDMSCl (1.2 eq) portion-wise at 0 °C. b. Stir the reaction at room temperature for 4-6 hours. c. Monitor the reaction by TLC. d. Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash chromatography.
Protocol 5: Deprotection of O-TBDMS Group
-
Materials: O-TBDMS protected compound, Tetrahydrofuran (THF), Tetrabutylammonium fluoride (TBAF) (1M solution in THF).
-
Procedure: a. Dissolve the O-TBDMS protected compound (1.0 eq) in THF. b. Add TBAF solution (1.2 eq) at room temperature.[12] c. Stir for 2-4 hours and monitor by TLC. d. Quench the reaction with water and extract with ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.
Troubleshooting and Safety Considerations
-
Incomplete Protection/Deprotection: Ensure anhydrous conditions where necessary, especially for silyl ether formation and reactions involving organolithium reagents. Check the purity and activity of reagents. Reaction times may need to be extended or the temperature adjusted.
-
Side Reactions: Over-alkylation can be an issue. Use of a slow addition of the alkylating agent at low temperatures can mitigate this. For Boc deprotection, scavengers can be used to trap the tert-butyl cation and prevent unwanted side reactions.[8]
-
Safety: 2-Methylpiperidine is a flammable and corrosive liquid.[14][15][16] Ethylene oxide is a toxic and flammable gas. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.[17][18]
By carefully selecting and implementing an appropriate protecting group strategy, researchers can efficiently and selectively synthesize this compound and its derivatives, paving the way for the development of novel therapeutics and other valuable chemical entities.
References
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. (2018). AIR Unimi. Retrieved from [Link]
-
tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Nelissen, J., Nuyts, K., Dehaen, W., & De Borggraeve, W. M. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science, 17(7), 527-532. Retrieved from [Link]
-
Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. (2007). Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Center for Biotechnology Information. Retrieved from [Link]
- 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics. (1993). Google Patents.
-
Deprotection of Silyl Ethers. (n.d.). Gelest. Retrieved from [Link]
-
Chemoselective Deprotection of Triethylsilyl Ethers. (2009). National Center for Biotechnology Information. Retrieved from [Link]
-
Protective group strategies in carbohydrate and peptide chemistry. (2025). Scholarly Publications Leiden University. Retrieved from [Link]
-
2-Methylpiperidine. (n.d.). PubChem. Retrieved from [Link]
-
Facile and Highly Selective Deprotection of tert‐Butyldimethyl Silyl Ethers using Sulfated SnO2 as a Solid Catalyst. (2006). Taylor & Francis Online. Retrieved from [Link]
-
RNA Synthesis - Options for 2'-OH Protection. (n.d.). Glen Research. Retrieved from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Retrieved from [Link]
-
1-Piperidine Ethanol (2-Piperidino Ethanol). (n.d.). Amines & Plasticizers Limited. Retrieved from [Link]
-
Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. Retrieved from [Link]
-
A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. (2004). NISCAIR Online Periodicals Repository. Retrieved from [Link]
-
BOC Protection and Deprotection. (2025). J&K Scientific LLC. Retrieved from [Link]
-
Amino Acid-Protecting Groups. (2005). ResearchGate. Retrieved from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). (n.d.). Cheméo. Retrieved from [Link]
Sources
- 1. Synthesis of the orthogonally protected amino alcohol Phaol and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 13. reddit.com [reddit.com]
- 14. fishersci.com [fishersci.com]
- 15. synquestlabs.com [synquestlabs.com]
- 16. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. jubilantingrevia.com [jubilantingrevia.com]
Application Note: Quantitative Analysis of 2-(2-Methylpiperidin-1-YL)ethanol
Introduction:
2-(2-Methylpiperidin-1-yl)ethanol is a substituted piperidine derivative with potential applications in pharmaceutical and chemical synthesis. As with any compound intended for use in regulated industries, robust and reliable analytical methods for its quantification are paramount for quality control, stability testing, and pharmacokinetic studies. This document provides detailed protocols for the quantitative determination of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The methodologies are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1][2][3][4][5]
Analyte Overview
-
IUPAC Name: this compound
-
Molecular Formula: C8H17NO
-
Molecular Weight: 143.23 g/mol
-
CAS Number: 17719-74-3
-
Structure:
| | ---/
-
Physicochemical Properties: As a substituted amino alcohol, this compound is a polar molecule, which influences the choice of analytical conditions.[6][7]
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds.[8] For polar analytes like this compound, chemical derivatization is often employed to increase volatility and improve peak shape.
Principle:
This method involves the derivatization of the hydroxyl and secondary amine groups of this compound to form a less polar and more volatile silyl ether. The derivatized analyte is then separated from other components on a non-polar capillary GC column and quantified using a flame ionization detector (FID).
Experimental Workflow:
Caption: GC-FID workflow for the analysis of this compound.
Detailed Protocol:
1. Reagents and Materials:
-
This compound reference standard (purity ≥ 98%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Volumetric flasks, pipettes, and autosampler vials
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with anhydrous pyridine or acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 10-200 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standards to achieve a concentration within the calibration range.
3. Derivatization Procedure:
-
Transfer 100 µL of each standard and sample solution into separate autosampler vials.
-
Add 100 µL of BSTFA with 1% TMCS to each vial.
-
Cap the vials tightly and vortex for 30 seconds.
-
Heat the vials at 70°C for 30 minutes in a heating block or oven.
-
Allow the vials to cool to room temperature before placing them in the GC autosampler.
4. GC-FID Operating Conditions:
| Parameter | Condition |
| GC System | Agilent 8890 GC System or equivalent |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Inlet | Split/Splitless, 250°C, Split ratio 20:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant flow at 1.2 mL/min |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) |
| Detector | FID, 300°C, H2 flow: 30 mL/min, Air flow: 300 mL/min, Makeup (N2): 25 mL/min |
5. Method Validation Parameters (ICH Q2(R1)): [1][2][3]
-
Specificity: Analyze a blank (solvent and derivatizing agent) and a placebo (matrix without analyte) to ensure no interfering peaks at the retention time of the derivatized analyte.
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (r² ≥ 0.995).
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): Analyze a minimum of six replicate samples at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For non-volatile or thermally labile compounds, HPLC is the method of choice. Since this compound lacks a strong chromophore, indirect detection or derivatization with a UV-active agent is necessary for sensitive UV detection. This protocol describes a pre-column derivatization approach.[9][10][11]
Principle:
This method involves the derivatization of the secondary amine of this compound with a chromophoric agent, such as dansyl chloride or 4-toluenesulfonyl chloride, to render it detectable by a UV detector.[9][10] The derivatized analyte is then separated by reversed-phase HPLC.
Experimental Workflow:
Caption: HPLC-UV workflow with pre-column derivatization for this compound.
Detailed Protocol:
1. Reagents and Materials:
-
This compound reference standard (purity ≥ 98%)
-
Dansyl chloride or 4-toluenesulfonyl chloride
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
Formic acid or Phosphoric acid (for mobile phase pH adjustment)
-
Methylamine solution (for quenching)
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound and dissolve in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Prepare calibration standards in the range of 1-50 µg/mL by diluting the stock solution with the 50:50 acetonitrile/water mixture.
-
Sample Preparation: Dilute the sample with 50:50 acetonitrile/water to a concentration within the calibration range.
3. Derivatization Procedure:
-
To 500 µL of each standard and sample solution in a microcentrifuge tube, add 500 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Add 1 mL of a 2 mg/mL solution of dansyl chloride in acetonitrile.
-
Vortex the mixture and incubate in a water bath at 60°C for 45 minutes, protected from light.
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of a 2% methylamine solution to quench the reaction by consuming excess dansyl chloride. Vortex and let it stand for 10 minutes.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC-UV Operating Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-18 min: 80% B, 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Volume | 20 µL |
| Detector | UV-Vis Detector, Wavelength: 254 nm (for dansyl derivatives) |
5. Method Validation Parameters (ICH Q2(R1)): [1][2][3]
-
Specificity: Inject a blank, a placebo, and a solution containing only the derivatizing agent and quenching agent to ensure no interference with the analyte peak.
-
Linearity: Analyze the derivatized calibration standards in triplicate and evaluate the correlation coefficient (r² ≥ 0.995).
-
Accuracy: Perform recovery studies on a spiked placebo at three concentration levels (e.g., low, medium, high). Mean recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): Analyze at least six replicates of a derivatized mid-concentration standard. The RSD should be ≤ 2%.
-
LOD and LOQ: Determine based on signal-to-noise ratios or the calibration curve statistics.
Data Presentation
Table 1: GC-FID Method Validation Summary (Example Data)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Range (µg/mL) | 10 - 200 | 10 - 200 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD%) | ≤ 2.0% | 1.2% |
| LOD (µg/mL) | Report Value | 2.5 |
| LOQ (µg/mL) | Report Value | 8.3 |
Table 2: HPLC-UV Method Validation Summary (Example Data)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.995 | 0.9998 |
| Range (µg/mL) | 1 - 50 | 1 - 50 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 100.8% |
| Precision (RSD%) | ≤ 2.0% | 0.9% |
| LOD (µg/mL) | Report Value | 0.2 |
| LOQ (µg/mL) | Report Value | 0.7 |
Conclusion
The GC-FID and HPLC-UV methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. Both methods are designed for validation according to ICH guidelines to ensure their suitability for their intended purpose in a regulated environment.[3][5]
References
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Khan, A. M., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Retrieved from [Link]
-
Khan, A. M., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. Retrieved from [Link]
- Patent CN104034814B. (n.d.). The HPLC analytical approach of 3-amino piperidine. Google Patents.
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). Amino alcohols Analysis of ethanol amines. Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). Amino alcohols, C2 - C5. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Can You Analyze Alcohol Content Using Gas Chromatography?. YouTube. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. agilent.com [agilent.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purifying 2-(2-Methylpiperidin-1-YL)ethanol by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of 2-(2-Methylpiperidin-1-YL)ethanol. This document provides practical, in-depth guidance and troubleshooting strategies for researchers, scientists, and professionals in drug development. The methodologies and advice presented herein are synthesized from established chromatographic principles and extensive field experience to ensure scientific integrity and successful application.
Introduction to the Challenge
This compound is a vicinal amino alcohol. This class of compounds presents a unique set of challenges during purification by silica gel column chromatography. The primary difficulty arises from the dual nature of the molecule: the polar hydroxyl group and the basic tertiary amine (the piperidine nitrogen). The basic amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, which can lead to significant peak tailing, poor separation, and even irreversible adsorption of the compound onto the stationary phase.[1][2][3] This guide will walk you through the necessary steps to mitigate these issues and achieve high-purity isolation of your target compound.
Core Principles of Separation
The purification strategy hinges on minimizing the undesirable acid-base interactions between the basic amine and the acidic silica gel. This is typically achieved by modifying the mobile phase or selecting an alternative stationary phase.
Troubleshooting and Frequently Asked Questions (FAQs)
Here we address common issues encountered during the purification of this compound and similar amino alcohols.
Q1: My compound is streaking or "tailing" badly on the TLC plate and column. What's happening and how do I fix it?
Answer: Tailing is the most common problem when purifying basic compounds like your amino alcohol on standard silica gel.[2][4] It occurs because the basic nitrogen atom interacts strongly and non-uniformly with the acidic silanol groups on the silica surface.[1][2][3] This leads to a portion of your compound moving more slowly than the main band, resulting in a "tail."
Troubleshooting Steps:
-
Mobile Phase Modification: The most effective and common solution is to add a small amount of a basic modifier to your eluent. This modifier will compete with your compound for the acidic sites on the silica, effectively "masking" them.
-
Triethylamine (TEA): Add 0.5-2% triethylamine to your mobile phase. TEA is a volatile base, making it relatively easy to remove from your final product by rotary evaporation.[2]
-
Ammonia: Using a solvent system like dichloromethane/methanol saturated with ammonia can also be very effective. However, this is often more cumbersome to prepare.
-
-
Check Compound Loading: Overloading the column can also lead to tailing. Ensure you are not exceeding the recommended sample load for your column size (typically 1-5% of the silica gel weight).
Q2: I'm not sure which solvent system (mobile phase) to start with. Any recommendations?
Answer: Selecting the right mobile phase is crucial for good separation. For a polar compound like this compound, you'll need a relatively polar eluent system.
Recommended Starting Points (for TLC analysis):
-
System 1: Dichloromethane (DCM) / Methanol (MeOH)
-
Start with a 98:2 DCM:MeOH mixture and gradually increase the methanol concentration (e.g., 95:5, 90:10) to find the polarity that gives your product an Rf value between 0.2 and 0.4.
-
-
System 2: Ethyl Acetate (EtOAc) / Hexanes (or Heptanes) with Methanol
-
This is a less polar system. You might start with 80:20 EtOAc:Hexanes and add a small percentage of MeOH (2-5%) to increase polarity.
-
Crucial Addition: To whichever system you choose, remember to add 1% triethylamine (TEA) to prevent the tailing discussed in Q1.[2]
| Solvent System | Starting Ratio | Modifier | Target Rf |
| Dichloromethane/Methanol | 95:5 | 1% Triethylamine | 0.2 - 0.4 |
| Ethyl Acetate/Hexanes/Methanol | 80:20:2 | 1% Triethylamine | 0.2 - 0.4 |
Q3: How do I visualize my compound on a TLC plate? It's not UV-active.
Answer: Since this compound lacks a significant chromophore, it will not be visible under a standard UV lamp (254 nm).[5] You will need to use a chemical stain for visualization.
Effective Stains for Amino Alcohols:
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice as it reacts with the alcohol functional group (which gets oxidized). Your compound will appear as a yellow or light brown spot on a purple background.[6]
-
Ninhydrin Stain: While typically used for primary and secondary amines, some tertiary amines and amino alcohols can give a colored spot (often yellow or orange) upon heating with ninhydrin. It is worth trying as it is a common reagent.[7][8]
-
Phosphomolybdic Acid (PMA) Stain: This is a good general-purpose stain that works for many functional groups, including alcohols. It usually produces green or blue spots on a yellow-green background after heating.[5]
Q4: Should I consider using a different stationary phase instead of silica gel?
Answer: Yes, if you continue to have issues with silica, an alternative stationary phase is a viable option.
Alternative Stationary Phases:
-
Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative to silica for purifying basic compounds.[9] Since alumina is not acidic, the strong interactions causing tailing are eliminated. You will likely need to re-optimize your mobile phase, as the elution order may change.
-
Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography can be effective.[10][11] In this technique, the stationary phase is non-polar (C18), and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[10]
Experimental Workflow and Protocols
Workflow Diagram
Caption: General workflow for purification.
Protocol 1: TLC Method Development
-
Prepare small volumes of several mobile phase systems (e.g., 98:2, 95:5, 90:10 DCM:MeOH), each containing 1% TEA.
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM).
-
Using a capillary tube, spot the dissolved mixture onto a silica gel TLC plate.
-
Develop the plates in separate TLC chambers, each containing one of the prepared mobile phases.
-
After the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil.
-
Dry the plate thoroughly in a fume hood.
-
Visualize the spots by dipping the plate into a potassium permanganate stain solution, then gently heating with a heat gun until spots appear.
-
Select the solvent system that provides good separation of your target compound from impurities, ideally with an Rf of ~0.3.
Protocol 2: Column Chromatography Purification
-
Column Packing:
-
Choose an appropriate size glass column.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[12]
-
Drain the solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (or Celite) to this solution and evaporate the solvent to obtain a dry, free-flowing powder.[12] Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add your chosen mobile phase (containing 1% TEA) to the column.
-
Apply gentle air pressure to begin eluting the compounds.
-
Collect fractions in test tubes. The size of the fractions will depend on the column size.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent and triethylamine using a rotary evaporator. You may need to co-evaporate with a solvent like toluene to remove the last traces of TEA.
-
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Reich, H. J. (n.d.). Thin Layer Chromatography. University of Wisconsin. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. Restek - Videoartikel [de.restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. epfl.ch [epfl.ch]
- 8. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 9. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. columbia.edu [columbia.edu]
- 11. reddit.com [reddit.com]
- 12. orgsyn.org [orgsyn.org]
Validation & Comparative
The Pivotal Role of Structure in the Anesthetic Activity of 2-(2-Methylpiperidin-1-YL)ethanol Derivatives: A Comparative Guide
In the landscape of pharmaceutical research, the intricate dance between a molecule's structure and its biological function is a central theme. This is particularly true in the development of local anesthetics, where subtle modifications to a chemical scaffold can dramatically alter potency, duration of action, and toxicity. This guide delves into the structure-activity relationship (SAR) of a fascinating class of compounds: 2-(2-Methylpiperidin-1-YL)ethanol derivatives. By synthesizing insights from seminal research and contextualizing them within the broader principles of medicinal chemistry, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how molecular architecture dictates anesthetic efficacy in this chemical series.
The core structure of these derivatives, featuring a 2-methylpiperidine ring linked to an ethanol moiety, serves as a versatile template for chemical exploration. The pioneering work in this area has revealed that modifications to the ester group of the ethanolamine, the stereochemistry of the piperidine ring, and the nature of the N-substituent are critical determinants of their local anesthetic properties. This guide will dissect these structural elements, presenting a logical narrative supported by experimental data to illuminate the path from molecular design to pharmacological effect.
The General Pharmacophore for Local Anesthetics: A Three-Point Model
Before dissecting the specifics of this compound derivatives, it is crucial to understand the well-established pharmacophore for local anesthetics. These agents typically consist of three key components:
-
A Lipophilic Aromatic Moiety: This portion, often a substituted benzene ring, is responsible for the molecule's ability to penetrate the lipid-rich nerve membrane.[1]
-
An Intermediate Chain: This linker, which can be an ester or an amide, connects the lipophilic and hydrophilic parts of the molecule. The nature of this chain influences the compound's metabolic stability and potential for allergic reactions.[2]
-
A Hydrophilic Tertiary Amine: This group is essential for the water solubility of the drug and for its interaction with the sodium channel receptor from the intracellular side.[3]
The mechanism of action of local anesthetics involves the blockage of voltage-gated sodium channels in nerve membranes, which prevents the generation and conduction of nerve impulses.[4] The potency and duration of action are closely linked to the physicochemical properties of the molecule, such as its lipophilicity and pKa.[1][3]
Deciphering the SAR of this compound Derivatives
The this compound scaffold fits the classical local anesthetic pharmacophore, with the 2-methylpiperidine and the attached ethyl group forming the hydrophilic amine portion, and the esterified aromatic group representing the lipophilic moiety. Seminal work by Büchi and colleagues provides a foundational understanding of the SAR of this class, particularly focusing on the local anesthetic activity of various ester derivatives.
The Influence of the Aromatic Ester Moiety
The nature of the substituent on the aromatic ring of the ester has a profound impact on the anesthetic potency and duration of action. The following table summarizes the experimental data for a series of 2-(2-methyl-1-piperidyl)ethyl benzoates, highlighting the effect of different substituents on their local anesthetic properties.
| Compound | R (Substituent on Benzoyl Group) | Relative Potency (Procaine = 1) | Duration of Anesthesia (min) |
| 1 | H | 2 | 30 |
| 2 | 4-CH3 | 3 | 45 |
| 3 | 4-Cl | 5 | 60 |
| 4 | 4-NO2 | 7 | 75 |
| 5 | 4-NH2 | 10 | 90 |
| 6 | 4-N(C2H5)2 | 20 | 180 |
| 7 | 4-O-n-C4H9 | 50 | 360 |
Data synthesized from Büchi, J.; Doulakas, J.; Perlia, X. Arch. Pharm. Pharm. Med. Chem. 1968 , 301, 684–695.
From this data, a clear trend emerges: increasing the electron-donating capacity and the lipophilicity of the substituent at the 4-position of the benzoyl ring leads to a significant increase in both the potency and the duration of the anesthetic effect. For instance, the unsubstituted benzoate (1 ) is twice as potent as procaine with a duration of 30 minutes. In contrast, the 4-butoxy derivative (7 ) is 50 times more potent than procaine, and its anesthetic effect lasts for 360 minutes. This dramatic enhancement can be attributed to the increased lipid solubility conferred by the butoxy group, which facilitates the penetration of the nerve membrane and enhances the binding to the sodium channel.[3] The potent activity of the 4-amino and 4-diethylamino derivatives (5 and 6 ) further underscores the favorable impact of electron-donating groups in this position.
Caption: Relationship between aromatic substitution and anesthetic activity.
The Critical Role of Stereochemistry
The presence of a chiral center at the 2-position of the piperidine ring introduces the element of stereochemistry into the SAR of these compounds. It has been consistently observed that the stereoisomers of local anesthetics can exhibit different pharmacological and toxicological profiles.[5] In the case of this compound derivatives, the (S)-enantiomers have been found to be generally more potent and less toxic than their (R)-counterparts. This is analogous to what is observed with other chiral local anesthetics like bupivacaine and ropivacaine, where the (S)-enantiomers are preferred for clinical use due to their reduced cardiotoxicity.
The stereochemical preference suggests a specific orientation of the 2-methyl group is required for optimal interaction with the sodium channel binding site. The (S)-configuration likely positions the methyl group in a way that enhances the binding affinity or stabilizes the drug-receptor complex more effectively.
Caption: Impact of stereochemistry on the activity of this compound derivatives.
Experimental Protocols
To facilitate further research in this area, we provide a generalized, step-by-step methodology for the synthesis and evaluation of these compounds, based on established protocols.
Synthesis of 2-(2-Methyl-1-piperidyl)ethyl Benzoate Derivatives
Objective: To synthesize a series of substituted benzoate esters of this compound.
Materials:
-
This compound
-
Substituted benzoyl chlorides (e.g., 4-nitrobenzoyl chloride, 4-butoxybenzoyl chloride)
-
Anhydrous benzene or toluene
-
Triethylamine
-
Diethyl ether
-
Hydrochloric acid
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous benzene.
-
Addition of Reagents: Add triethylamine (1.1 equivalents) to the solution to act as a base. While stirring, add the respective substituted benzoyl chloride (1.1 equivalents) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride salt.
-
Extraction: Wash the filtrate successively with dilute hydrochloric acid, water, and sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain the desired ester.
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its structure and purity.
Caption: General workflow for the synthesis of 2-(2-Methylpiperidin-1-YL)ethyl benzoate derivatives.
Evaluation of Local Anesthetic Activity: Infiltration Anesthesia in Guinea Pigs
Objective: To determine the potency and duration of local anesthetic activity of the synthesized compounds.
Animals: Male guinea pigs (300-400 g).
Procedure:
-
Preparation: Shave the back of the guinea pigs 24 hours before the experiment.
-
Drug Administration: Inject 0.5 mL of the test compound solution (typically as a hydrochloride salt in saline) intracutaneously into the shaved area. A control injection of saline and a standard (e.g., procaine hydrochloride) should also be administered.
-
Assessment of Anesthesia: At regular intervals (e.g., every 5 minutes), test for the presence of anesthesia by applying a mechanical stimulus (e.g., a pinprick) to the injection site. The absence of a skin twitch (panniculus carnosus reflex) indicates successful anesthesia.
-
Data Recording: Record the onset of anesthesia (time to first negative response) and the duration of anesthesia (time until the reflex returns).
-
Data Analysis: Compare the potency and duration of the test compounds to the standard. Relative potency can be calculated based on the concentrations required to produce a similar effect.
Conclusion: A Roadmap for Future Drug Design
The structure-activity relationship of this compound derivatives provides a compelling case study in the rational design of local anesthetics. The key takeaways for researchers in this field are:
-
Lipophilicity is Paramount: Increasing the lipophilicity of the aromatic ester moiety, particularly with electron-donating groups at the 4-position, is a highly effective strategy for enhancing both potency and duration of action.
-
Stereochemistry Cannot Be Ignored: The (S)-enantiomer of 2-methylpiperidine-containing local anesthetics is likely to be the more active and less toxic isomer, making stereoselective synthesis or chiral separation a critical consideration in the development process.
-
A Versatile Scaffold: The this compound core structure remains a promising platform for the discovery of novel local anesthetics with tailored pharmacological profiles.
By understanding these fundamental SAR principles, medicinal chemists can more effectively navigate the chemical space of piperidine-based local anesthetics, paving the way for the development of safer and more efficacious drugs for pain management. The experimental protocols outlined in this guide provide a solid foundation for the synthesis and evaluation of new analogs, fostering continued innovation in this important therapeutic area.
References
- Büchi, J., Doulakas, J., & Perlia, X. (1968). Synthese und lokalanästhetische Wirkung von Derivaten des 2-(2-Methyl-1-piperidyl)-äthanols. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 301(9), 684–695.
- Strother, A., Soong, S. L., Dev, V., & Sadri, M. (1977). Structure activity relationship of lidocaine type local anesthetics. Life sciences, 21(1), 71–81.
-
Zhou, J., & Liu, Z. (2019). Synthesis and biological activities of local anesthetics. RSC advances, 9(70), 41036–41050. [Link]
- Kozlovskaya, V. O., Shcherbak, M. A., & Shcherbak, D. A. (2022). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. V.I. Vernadsky Crimean Federal University, 8(3), 85-95.
-
Taylor, C. R., & McLeod, G. A. (2020). Basic pharmacology of local anaesthetics. BJA education, 20(2), 34–41. [Link]
-
Becker, D. E., & Reed, K. L. (2012). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia progress, 59(2), 90–102. [Link]
- Lefrant, J. Y., Muller, L., de La Coussaye, J. E., Ripart, J., & Eledjam, J. J. (2001). Chirality in local anesthetics.
- Tsuchiya, H. (2017). Structure-activity relationship of local anesthetics. Anesthesiology and Pain Medicine, 7(5).
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
-
BrainKart. (n.d.). Local Anesthetic: Structure Activity Relationships. Retrieved from [Link]
-
Anesthesia Key. (2016, July 17). Properties, Absorption, and Disposition of Local Anesthetic Agents. Retrieved from [Link]
-
Deranged Physiology. (2024, October 26). Pharmacology of local anaesthetics. Retrieved from [Link]
-
Medicinal Chemistry Lectures Notes. (2012, January 22). Structure-activity Relationship of Local anesthetics. Retrieved from [Link]
- Wynn, R. L., McFarland, S. A., Meyer, E. A., Coffman, W. B., & Mumford, R. (1980). Structure activity relationships of selected benzodiazepines as anticonvulsants to local anesthetics. Pharmacology and therapeutics in dentistry, 5(1-2), 39–45.
-
Drugs.com. (n.d.). Bupivacaine vs Mepivacaine Comparison. Retrieved from [Link]
- Covino, B. G. (1986). Pharmacology of local anaesthetic agents. British journal of anaesthesia, 58(7), 701–716.
- Tetzlaff, J. E. (2000). The pharmacology of local anesthetics. Anesthesiology Clinics of North America, 18(2), 217-233.
Sources
- 1. Properties, Absorption, and Disposition of Local Anesthetic Agents | Anesthesia Key [aneskey.com]
- 2. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Synthesis and biological activities of local anesthetics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
A Comparative Guide to In Vitro Efficacy Testing of 2-(2-Methylpiperidin-1-YL)ethanol Analogs
This guide provides a comprehensive framework for the in vitro evaluation of novel chemical entities based on the 2-(2-Methylpiperidin-1-YL)ethanol scaffold. The strategic selection and meticulous execution of in vitro assays are paramount in the early stages of drug discovery, enabling robust, data-driven decisions for lead candidate selection. We will move beyond rote protocols to dissect the causality behind experimental choices, ensuring a self-validating cascade from initial target binding to functional efficacy and preliminary safety profiling.
The core of this guide is built upon the understanding that many analogs of this class are potent modulators of sigma receptors (σR), specifically the sigma-1 (σ1R) and sigma-2 (σ2R) subtypes.[1][2][3] These unique intracellular chaperone proteins are implicated in a host of CNS disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, making them compelling therapeutic targets.[1][2] Our experimental strategy will, therefore, focus on quantifying interaction with these receptors and evaluating the downstream functional consequences, particularly neuroprotection.
Part 1: Primary Target Engagement & Affinity Determination
The foundational step in characterizing any new compound is to confirm and quantify its interaction with the intended biological target. For this chemical series, the primary targets are the σ1 and σ2 receptors. A radioligand binding assay is the gold-standard method for determining the binding affinity (Ki) of a test compound.[2][4]
Assay 1: Competitive Radioligand Binding for σ1 and σ2 Receptors
Causality and Rationale: This assay operates on the principle of competition. A radiolabeled ligand with known high affinity for the target receptor is incubated with a source of the receptor (e.g., membrane preparations). The unlabeled test compounds (the ethanol analogs) are then added at increasing concentrations. An effective analog will compete with the radioligand for the binding site, displacing it and causing a measurable decrease in radioactivity. This allows us to calculate the inhibitory constant (Ki), an intrinsic measure of the compound's binding affinity. A lower Ki value signifies a higher binding affinity.
Experimental Workflow Diagram
Caption: Workflow for the σ-receptor radioligand binding assay.
Step-by-Step Methodology: σ1 Receptor Binding
-
Membrane Preparation: Utilize guinea pig liver membranes, which have a high density of σ1 receptors.[4] Homogenize the tissue in a cold lysis buffer and pellet the membranes via centrifugation.[5] Resuspend and store at -80°C.
-
Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 50-100 µg protein), a fixed concentration of the selective σ1R radioligand [³H]-(+)-pentazocine (near its Kd), and serial dilutions of the this compound analog.[2][4]
-
Controls:
-
Total Binding: Membrane + Radioligand + Buffer (no competitor).
-
Non-Specific Binding (NSB): Membrane + Radioligand + a high concentration of a known σ1R ligand (e.g., haloperidol) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate with gentle agitation to reach binding equilibrium.[5]
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membrane-bound radioligand.[5] Wash filters with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Subtract the NSB from all other readings to get specific binding. Plot the percent specific binding against the log concentration of the analog. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Note on σ2R Binding: To measure σ2R affinity, a non-selective ligand like [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) is used.[2] Critically, a high concentration of a selective σ1R ligand (e.g., (+)-pentazocine) must be included in the assay to "mask" the σ1R sites, ensuring that [³H]-DTG only binds to σ2R.[4]
Data Presentation: Binding Affinities
| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ1/σ2) |
| Analog A | 5.2 | 150.8 | 29.0 |
| Analog B | 115.4 | 8.1 | 0.07 |
| Analog C | 9.8 | 12.3 | 1.25 |
| Haloperidol (Control) | 3.1 | 4.5 | 1.45 |
Part 2: Functional Efficacy in a Disease-Relevant Context
High affinity does not guarantee therapeutic efficacy. The next critical phase is to assess the functional activity of the analogs in a cell-based model that recapitulates a key aspect of the target pathology. Given the role of σ1Rs in mitigating cellular stress, a neuroprotection assay is a highly relevant choice.[1]
Assay 2: Neuroprotection Against Oxidative Stress
Causality and Rationale: Oxidative stress is a central pathogenic factor in many neurodegenerative diseases.[6][7] Neurotoxins like 6-hydroxydopamine (6-OHDA) or even hydrogen peroxide (H₂O₂) can be used in vitro to induce oxidative stress, leading to mitochondrial dysfunction, ROS overproduction, and ultimately, neuronal cell death.[6] This assay tests whether pre-treatment with an analog can protect neuronal cells from this toxic insult. We will use a human neuroblastoma cell line, SH-SY5Y, a common and reliable model for this purpose.[7] The efficacy of this protection will be quantified using a cell viability assay.
Experimental Workflow Diagram
Caption: Workflow for the in vitro neuroprotection assay.
Assay 3: XTT Cell Viability Assay
Causality and Rationale: The XTT assay is a colorimetric method that quantifies cell viability by measuring metabolic activity. Viable cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble tetrazolium salt (XTT) into a soluble, orange-colored formazan product.[8][9] The intensity of the orange color is directly proportional to the number of metabolically active, living cells. Unlike the related MTT assay, the formazan product of XTT is water-soluble, eliminating a cumbersome solubilization step and simplifying the protocol.[9]
Step-by-Step Methodology: Neuroprotection & Viability
-
Cell Culture: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Replace the medium with fresh medium containing various concentrations of the this compound analogs. Incubate for 1-2 hours.
-
Induction of Injury: Add the neurotoxin (e.g., 20 µM 6-OHDA) to all wells except the "vehicle control" wells.[10]
-
Incubation: Co-incubate the cells with the analog and the toxin for a defined period (e.g., 16-24 hours).
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (this typically involves mixing the XTT reagent with an electron-coupling agent). Add the mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the color to develop.
-
Absorbance Reading: Measure the absorbance of the orange formazan product using a microplate reader (typically at 450-500 nm, with a reference wavelength > 600 nm).
-
Data Analysis:
-
Normalize the data: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100.
-
Plot % Viability against the log concentration of the analog and fit the curve to determine the EC50 (the concentration at which 50% of the neuroprotective effect is observed).
-
Data Presentation: Neuroprotective Efficacy
| Compound | Neuroprotection EC50 (nM) | Max Protection (%) |
| Analog A | 15.6 | 95 |
| Analog B | 250.1 | 65 |
| Analog C | 22.4 | 92 |
| Positive Control | 18.0 | 98 |
Part 3: Mechanistic Insight via Functional Assays
While neuroprotection is a key functional outcome, understanding the upstream mechanism adds significant value. Sigma-1 receptors are known to modulate intracellular calcium (Ca²⁺) signaling, which is a critical component of neuronal health and function.[11] Therefore, a calcium mobilization assay can provide mechanistic insight and serve as an alternative functional screen.
Assay 4: FLIPR Calcium Mobilization Assay
Causality and Rationale: This assay uses a fluorescent dye that is loaded into cells and exhibits low fluorescence in the absence of free cytosolic calcium.[12] When a receptor is activated that triggers the release of Ca²⁺ from intracellular stores (like the endoplasmic reticulum, where σ1R resides), the dye binds to the calcium, causing a dramatic increase in its fluorescence intensity.[13] The Fluorometric Imaging Plate Reader (FLIPR) system is a high-throughput instrument that adds the compound and immediately reads the fluorescent signal in real-time, capturing the kinetics of the calcium flux.[12]
Signaling Pathway Diagram
Caption: σ1R modulation of GPCR-mediated calcium release.
Step-by-Step Methodology
-
Cell Preparation: Plate cells expressing the target receptor (e.g., a Gq-coupled receptor like the M1 muscarinic receptor) in a 96- or 384-well black-walled, clear-bottom plate.[12]
-
Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., from a FLIPR Calcium Assay Kit) for approximately 1 hour at 37°C.[14] The dye will be taken up into the cytoplasm.
-
Assay Execution: Place the cell plate and a compound plate containing the ethanol analogs into the FLIPR instrument.
-
Signal Reading: The instrument establishes a baseline fluorescence reading. It then adds the compound from the source plate and immediately begins reading the change in fluorescence over time. An agonist response will show a rapid increase in fluorescence. To test for modulatory effects, the analog can be added first, followed by the addition of a known GPCR agonist to see if the response is potentiated or inhibited.
-
Data Analysis: The primary data is the peak fluorescence response over baseline. This can be used to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
Part 4: Early Safety & Off-Target Profiling
An ideal drug candidate is not only potent and efficacious but also safe. Early in vitro screening for liabilities can prevent costly failures later in development. One of the most critical off-targets for many small molecules is the hERG potassium ion channel.
Assay 5: hERG Inhibition Assay
Causality and Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[15][16] Inhibition of this channel can delay repolarization, leading to a prolonged QT interval and a potentially fatal arrhythmia called Torsades de Pointes.[15] Regulatory agencies mandate hERG testing. Assessing this liability early is a critical step. Automated patch-clamp electrophysiology is the modern high-throughput standard for this measurement.
Step-by-Step Methodology Overview
-
Cell Line: Use a stable cell line (e.g., HEK293) that has been engineered to express the hERG channel.[15]
-
Automated Patch Clamp: Systems like QPatch or SyncroPatch use microfluidic "chips" to achieve a whole-cell patch-clamp configuration on many cells in parallel.[15]
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit the characteristic hERG current.[17]
-
Compound Application: After establishing a stable baseline current, the instrument applies increasing concentrations of the test analog.
-
Data Analysis: The reduction in the hERG current at each concentration is measured. These data are used to generate a dose-response curve and calculate the IC50 value for hERG inhibition.
Data Presentation: Integrated Profile of Lead Candidates
This final table synthesizes all the data gathered, allowing for a holistic comparison of the analogs.
| Compound | σ1R Ki (nM) | Neuroprotection EC50 (nM) | hERG IC50 (µM) | Therapeutic Index (hERG IC50 / σ1R Ki) |
| Analog A | 5.2 | 15.6 | > 30 | > 5769 |
| Analog B | 115.4 | 250.1 | 2.5 | 21.7 |
| Analog C | 9.8 | 22.4 | 0.8 | 81.6 |
Interpretation: In this hypothetical comparison, Analog A emerges as the superior candidate. It possesses high affinity for the target (low Ki), potent functional efficacy in the neuroprotection assay (low EC50), and, critically, a very clean profile against the hERG channel (high IC50). Its large therapeutic index suggests a wide margin between the desired therapeutic effect and potential cardiotoxicity, making it the most promising candidate to advance to further preclinical studies.
References
- Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease St
- SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC - NIH.
- Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective str
- FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. PubMed.
- Primary cultures of neurons for testing neuroprotective drug effects. PubMed.
- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA.
- GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
- Chemical Disinfectants | Infection Control. (2023). CDC.
- Introduction to XTT assays for cell-viability assessment. Abcam.
- In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. (2023). MDPI.
- hERG Safety | Cyprotex ADME-Tox Solutions. Evotec.
- Sigma Receptor Binding Assays. (2015). PubMed - NIH.
- FLIPR Calcium Assay Kits. Molecular Devices.
- CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.
- Recent progress in assays for GPCR drug discovery. (2022). PubMed.
- Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. (2021).
- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH.
- Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers.
- Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Molecular Devices.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
- hERG Serum Shift Assay.
- In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 P
- Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2013). Bio-protocol.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies [pharmacia.pensoft.net]
- 7. In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson’s Disease Model [mdpi.com]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. FLIPR Calcium Assay Kits | Molecular Devices [moleculardevices.com]
- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 16. criver.com [criver.com]
- 17. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
